molecular formula C8H13NO B179043 N-[(5-methylfuran-2-yl)methyl]ethanamine CAS No. 175915-12-5

N-[(5-methylfuran-2-yl)methyl]ethanamine

Cat. No.: B179043
CAS No.: 175915-12-5
M. Wt: 139.19 g/mol
InChI Key: JJNDMNKUTSKBDH-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]ethanamine is an organic compound with the molecular formula C8H13NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an ethanamine group attached to the 5-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(5-methylfuran-2-yl)methyl]ethanamine can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbaldehyde with ethanamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted ethanamine derivatives.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanamine: A closely related compound with similar structural features.

    2-Methylfuran: Another furan derivative with distinct chemical properties.

    5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine.

Uniqueness

This compound is unique due to its specific combination of the furan ring and ethanamine group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-6-8-5-4-7(2)10-8/h4-5,9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNDMNKUTSKBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938718
Record name N-[(5-Methylfuran-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175915-12-5
Record name N-[(5-Methylfuran-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175915-12-5
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